REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]([CH3:18])=[C:9]([CH2:12][CH2:13][C:14]([O:16]C)=[O:15])[C:10]=1[CH3:11])=O)C.[OH-].[Na+]>Cl>[CH3:18][C:8]1[NH:7][CH:6]=[C:10]([CH3:11])[C:9]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C)CCC(=O)OC)C
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
390 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the hydrolysis
|
Type
|
CUSTOM
|
Details
|
to give a pH of 2-3
|
Type
|
CUSTOM
|
Details
|
The oil which separated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 4° C
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=C(C1CCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.7 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 43.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |